

Understanding the cardiotoxic effects of Rodatristat ethyl

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Compound of Interest

Compound Name: Rodatristat Ethyl

Cat. No.: B610550

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Rodatristat Ethyl Cardiotoxicity Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information regarding the observed cardiotoxic effects of **Rodatristat ethyl**. The following troubleshooting guides and frequently asked questions (FAQs) are based on findings from the ELEVATE-2 clinical trial.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for **Rodatristat ethyl**?

Rodatristat ethyl is a prodrug of rodatristat, a potent and peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1).^{[1][2][3]} TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.^[3] The therapeutic hypothesis was that by inhibiting TPH1, **Rodatristat ethyl** would reduce peripheral serotonin levels, thereby halting or reversing the pulmonary vascular remodeling characteristic of pulmonary arterial hypertension (PAH).^{[2][3]}

Q2: What were the unexpected cardiac-related adverse outcomes observed in the ELEVATE-2 clinical trial?

The ELEVATE-2 trial, a Phase 2b study in patients with PAH, revealed that **Rodatristat ethyl** had a negative effect on cardiac function and pulmonary hemodynamics.^{[4][5][6]} Instead of the

expected improvement, treatment with **Rodatrostat ethyl** was associated with a worsening of several key cardiovascular parameters.

Q3: Was direct cardiotoxicity of **Rodatrostat ethyl** established?

The ELEVATE-2 trial results raised questions about a potential independent cardiodepressive or cardiotoxic effect of **Rodatrostat ethyl**.^[6] However, it remains unclear whether the observed negative impact on right heart function was a direct toxic effect of the drug on the heart muscle or a consequence of the unexpected and significant increase in pulmonary vascular resistance (PVR), which increases the afterload on the right ventricle.^[6] The study's authors noted a lack of direct signs of cardiotoxicity, such as an increase in wedge pressure, which might suggest left ventricular dysfunction.^[6]

Troubleshooting Experimental Observations

Scenario 1: You are observing a decline in cardiac function in an animal model treated with **Rodatrostat ethyl**.

- Possible Cause: This observation is consistent with the findings of the ELEVATE-2 trial, where **Rodatrostat ethyl** was associated with negative effects on cardiac function.^{[4][5][6]}
- Troubleshooting Steps:
 - Assess Pulmonary Hemodynamics: Concurrently measure pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (MPAP). An increase in these parameters could indicate that the cardiac effects are secondary to increased afterload.
 - Measure Cardiac Biomarkers: Analyze blood levels of cardiac biomarkers such as N-terminal pro-brain natriuretic peptide (NT-proBNP). Elevated levels were observed in the ELEVATE-2 trial and are indicative of heart failure.^[6]
 - Echocardiography: Perform echocardiography to assess right ventricular function, stroke volume, and cardiac index. The clinical trial noted negative effects on these parameters.^[6]

Scenario 2: Your in vitro experiments on cardiomyocytes do not show direct toxicity with **Rodatrostat ethyl**.

- Possible Explanation: This finding aligns with the ambiguity from the clinical trial, where direct cardiotoxicity was not definitively established.^[6] The adverse cardiac effects observed in vivo may be a result of complex systemic physiological changes, such as the increase in PVR, rather than direct cellular toxicity to cardiomyocytes. The surprising results from the ELEVATE-2 trial suggest that established non-clinical animal models of PAH may not adequately represent the complexity of the human serotonergic system.^[6]

Data Summary

ELEVATE-2 Trial: Key Cardiopulmonary Hemodynamic and Functional Outcomes

Parameter	Placebo Group (n=36)	Rodatrostat ethyl 300 mg Group (n=36)	Rodatrostat ethyl 600 mg Group (n=36)
Change in PVR from Baseline to Week 24 (%)	5.8% ^[6]	63.1% ^[6]	64.2% ^[6]
Effect on Stroke Volume	Not specified	Negative ^[6]	Negative ^[6]
Effect on NT-proBNP	Not specified	Negative ^[6]	Negative ^[6]
Effect on Right Atrial Pressure	Not specified	Negative ^[6]	Negative ^[6]
Effect on MPAP	Not specified	Negative ^[6]	Negative ^[6]
Effect on Cardiac Index	Not specified	Negative ^[6]	Negative ^[6]

ELEVATE-2 Trial: Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Category	Placebo Group (n=36)	Rodatrostat ethyl 300 mg Group (n=36)	Rodatrostat ethyl 600 mg Group (n=36)
Patients with any TEAE	29 (81%)[4][5][6]	33 (92%)[4][5][6]	36 (100%)[4][5][6]
TEAEs leading to Discontinuation	3 (8%)[4][5][6]	4 (11%)[4][5][6]	4 (11%)[4][5][6]
TEAEs leading to Death	0 (0%)	1 (3%)[4][5][6]	0 (0%)

Experimental Protocols

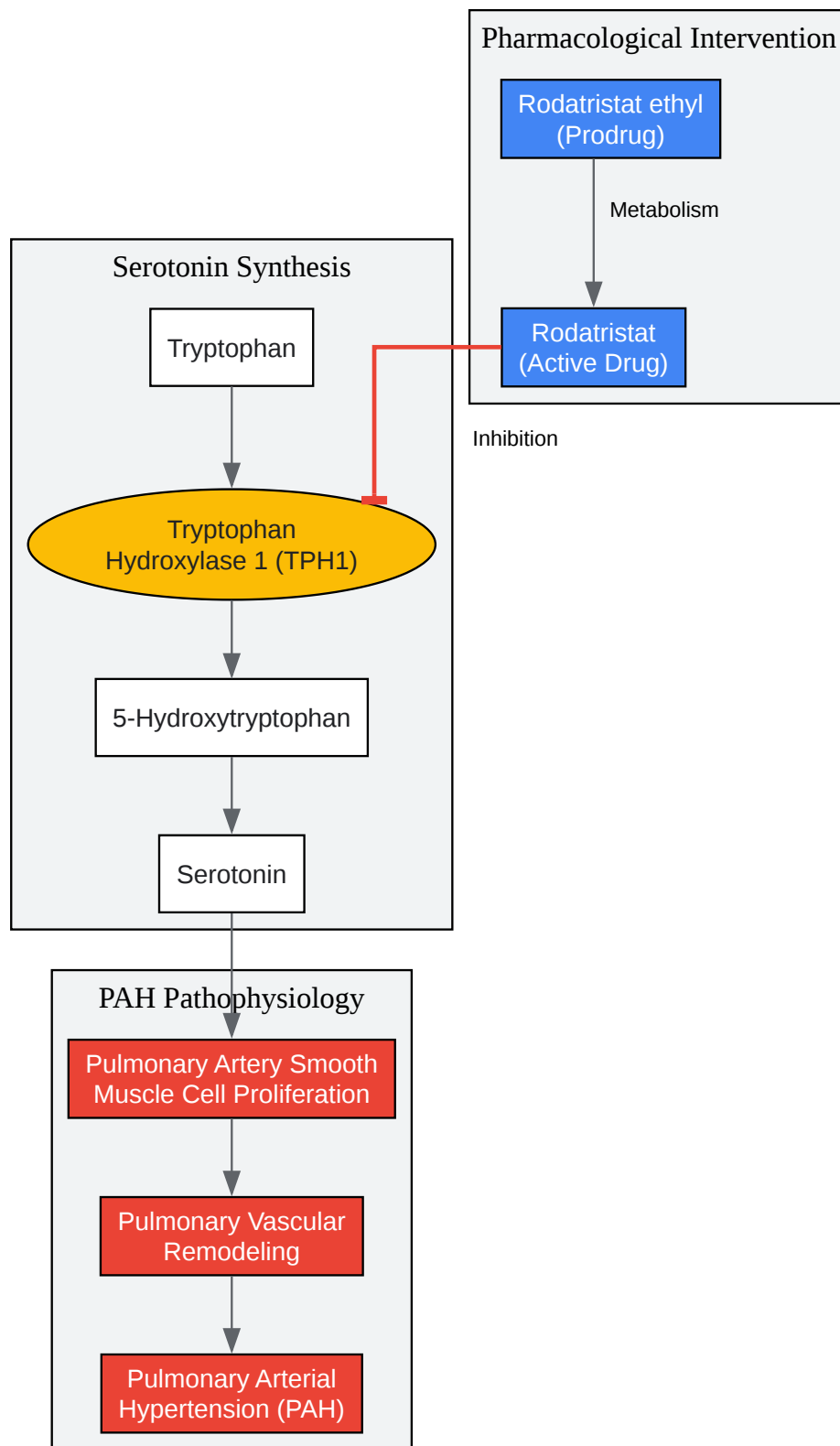
ELEVATE-2 Clinical Trial Methodology

The ELEVATE-2 trial (NCT04712669) was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[3][4]

- Participants: 108 adult patients with symptomatic PAH (WHO Functional Class II or III) who were on stable background therapy.[4][5]
- Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments twice daily for 24 weeks:
 - Placebo
 - **Rodatrostat ethyl** 300 mg
 - **Rodatrostat ethyl** 600 mg[4]
- Primary Endpoint: The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[4][7]
- Secondary Endpoints: Secondary endpoints included changes in six-minute walk distance (6MWD), NT-proBNP levels, and other hemodynamic parameters.[1][8]

Visualizations

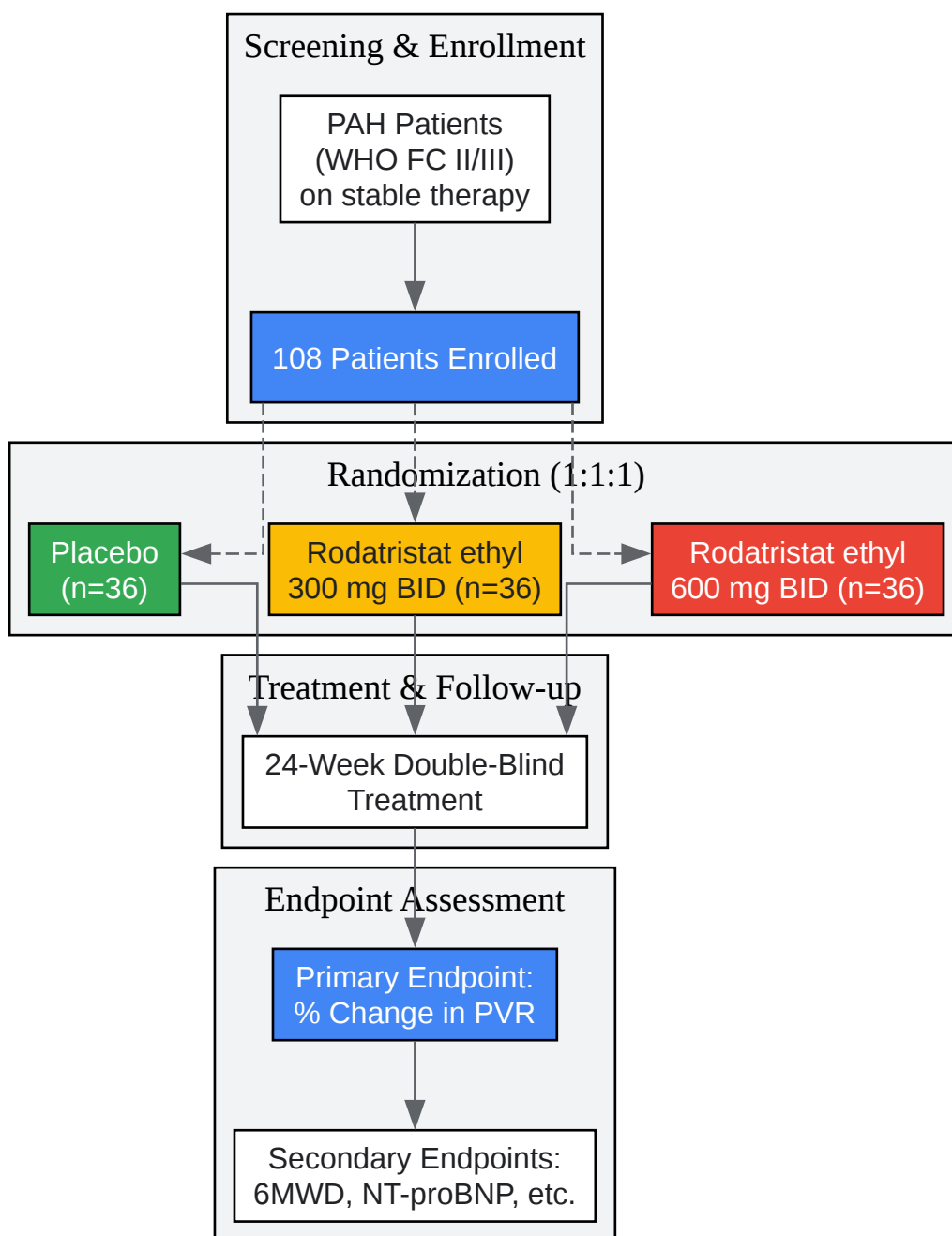
Signaling Pathway of Rodatristat Ethyl



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Caption: Intended mechanism of action of **Rodatristat ethyl** in PAH.

ELEVATE-2 Experimental Workflow

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Caption: High-level workflow of the ELEVATE-2 clinical trial.

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